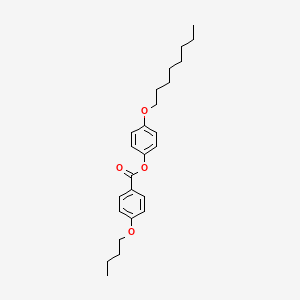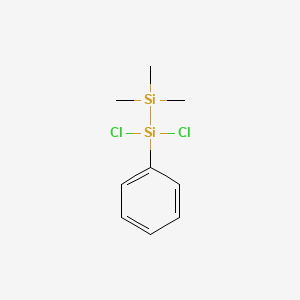
1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane is a novel asymmetric functional disilane compound. It is characterized by its unique chemical structure, which includes a phenyl group and two chlorine atoms attached to a disilane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane can be synthesized by reacting 1,1,2-trichloro-1,2,2-trimethyl disilane with phenyl magnesium halide in the presence of a transition metal catalyst (excluding cobalt). The reaction typically occurs under controlled conditions to ensure the selective introduction of the phenyl group into the disilane structure .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions. The production method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds, while oxidation and reduction reactions can produce different silane derivatives .
Aplicaciones Científicas De Investigación
1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Materials Science: Employed in the development of advanced materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical applications.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1-dichloro-2,2,2-trimethyl-1-phenyldisilane involves its interaction with specific molecular targets and pathways. The phenyl group and chlorine atoms play a crucial role in its reactivity and interactions with other molecules. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of different products that exert their effects through specific pathways .
Comparación Con Compuestos Similares
- 1,1,2,2-Tetramethyl-1,2-dichlorodisilane
- 1,1-Dichloro-1,2,2-trimethyl-2-phenyldisilane
Comparison: 1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane is unique due to its asymmetric structure and the presence of a phenyl group. This distinguishes it from other similar compounds, which may lack the phenyl group or have different substitution patterns.
Propiedades
Número CAS |
57519-88-7 |
|---|---|
Fórmula molecular |
C9H14Cl2Si2 |
Peso molecular |
249.28 g/mol |
Nombre IUPAC |
dichloro-phenyl-trimethylsilylsilane |
InChI |
InChI=1S/C9H14Cl2Si2/c1-12(2,3)13(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clave InChI |
ZLKKOKIRGMWLGY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C1=CC=CC=C1)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)
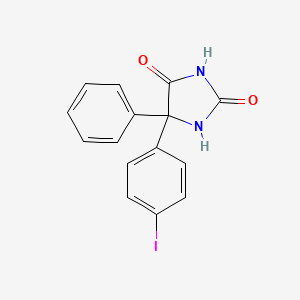
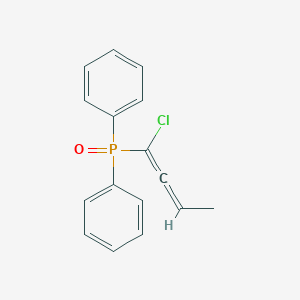
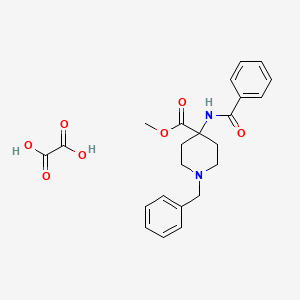
![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)
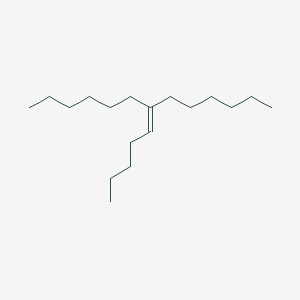
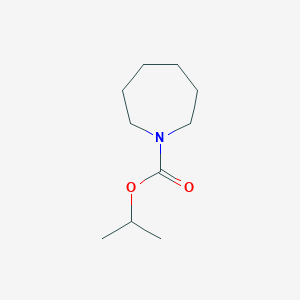
![N,N'-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14622419.png)
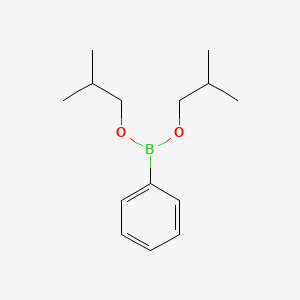
![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
![4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile](/img/structure/B14622432.png)
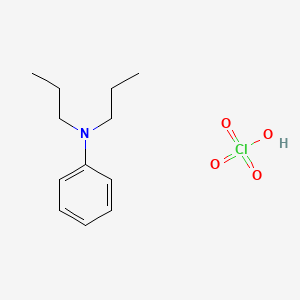
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)
